

Commercial Suppliers of Rufinamide-15N,d2-1: A Technical Guide

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For researchers, scientists, and drug development professionals requiring a stable isotopelabeled internal standard for the accurate quantification of rufinamide, **Rufinamide-15N,d2-1** is a critical tool. This technical guide provides an in-depth overview of its commercial availability, key quantitative data, and detailed experimental protocols for its application in bioanalytical and pharmacokinetic studies.

Commercial Availability and Specifications

Rufinamide-15N,d2-1 is available from several specialized chemical suppliers. The following table summarizes the key quantitative data for the products offered by prominent vendors.



Supplier	Product Name	CAS Number	Molecula r Formula	Molecula r Weight	Format	Purity	Isotopic Enrichm ent
MedChe mExpres s	Rufinami de- 15N,d2	1795037- 48-7	C10H6D2 F2N3 ¹⁵ N O	241.20	Solid	>98% (Typical)	Not specified
Thomas Scientific	Rufinami de- 15N,D2 solution	Not specified	Not specified	Not specified	100 μg/mL in Acetonitri le:Water (90:10 v/v)	Certified Referenc e Material	Not specified
BDG Synthesi s	Rufinami de- 15N,d2	106308- 44-5 (unlabell ed)	C ₁₀ H ₆ D ₂ F ₂ N ₃ ¹⁵ N O	241.20	Solid	>98% (Target)	Not specified

Experimental Protocols

The primary application of **Rufinamide-15N,d2-1** is as an internal standard in chromatographymass spectrometry-based assays for the quantification of rufinamide in biological matrices. Below are detailed methodologies for a typical pharmacokinetic study involving this internal standard.

In Vivo Pharmacokinetic Study of Oral Rufinamide in a Rodent Model

This protocol outlines a standard single-dose pharmacokinetic study in rats.

a. Animal Model:

Species: Male Wistar rats (or other appropriate strain)

Weight: 200-250 g



- Acclimatization: Minimum of 7 days prior to the experiment under controlled temperature, humidity, and a 12-hour light/dark cycle.
- b. Drug Formulation and Administration:
- Vehicle: A suitable vehicle for rufinamide suspension (e.g., 0.5% carboxymethylcellulose in water).
- Dose Preparation: Prepare a suspension of rufinamide at the desired concentration.
- Administration: Administer a single oral dose via gavage. To minimize variability, ensure consistent administration with or without a standardized meal.
- c. Blood Sampling:
- Time Points: Pre-dose (0 h), and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
- Collection: Collect approximately 0.2 mL of blood from the tail vein (or other appropriate site)
 into tubes containing an anticoagulant (e.g., EDTA).
- Plasma Separation: Centrifuge the blood samples at 4°C to separate the plasma.
- Storage: Store plasma samples at -80°C until analysis.

Bioanalytical Method for Rufinamide Quantification in Plasma using LC-MS/MS

This method details the sample preparation and analysis of plasma samples from the pharmacokinetic study.

- a. Sample Preparation (Protein Precipitation):
- To a 50 μL aliquot of plasma sample, add 150 μL of acetonitrile containing a known concentration of Rufinamide-15N,d2-1 as the internal standard.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the samples at 12,000 rpm for 10 minutes.

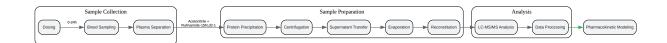


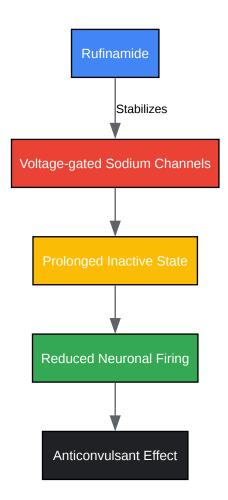
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- b. Liquid Chromatography (LC) Conditions:
- Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 100mm x 3mm, 3.5μm).
- Mobile Phase: An isocratic mixture of water with 0.1% formic acid and methanol (50:50, v/v).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 μL.
- Column Temperature: 30°C.
- c. Mass Spectrometry (MS) Conditions:
- Ionization: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Rufinamide: m/z 239 → 127
 - Rufinamide-15N,d2-1 (Internal Standard): m/z 242 → 129 (predicted, requires experimental confirmation)
- d. Quantification:
- Construct a calibration curve by plotting the peak area ratio of rufinamide to the internal standard against the concentration of rufinamide standards.
- Determine the concentration of rufinamide in the plasma samples by interpolating their peak area ratios from the calibration curve.



Visualizations

To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.





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